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Introduction
Nitinol, a nearly equiatomic nickel-titanium (NiTi) alloy, is a critical material in the medical

device industry due to its unique superelasticity and shape memory properties. The

manufacturing of complex nitinol components often necessitates joining, with laser welding

emerging as a preferred technique due to its precision, minimal heat input, and the ability to

create clean, high-strength joints.[1][2] However, the unique metallurgy of nitinol presents

challenges, including the formation of brittle intermetallic compounds and the potential for

altering its desirable thermo-mechanical properties.[3][4]

These application notes provide a comprehensive overview of laser welding techniques for

nitinol components, including detailed experimental protocols and a summary of key welding

parameters and their impact on weld quality.

Key Considerations in Laser Welding of Nitinol
Successful laser welding of nitinol hinges on several critical factors:

Heat Input: Minimizing heat input is crucial to reduce the size of the heat-affected zone

(HAZ) and prevent the formation of brittle intermetallic phases such as Ti2Ni.[3][5]
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Cooling Rate: Controlled cooling is necessary to avoid microfractures. Pulsed wave (PW)

lasers, for instance, allow for waveform shaping to slow the cooling process.[1][3]

Shielding Gas: An inert shielding gas, typically argon, is essential to prevent oxidation and

contamination of the molten weld pool.[1][6] A flow rate 2-3 times that used for steel is often

recommended.[1]

Surface Preparation: The surface of the nitinol components must be meticulously cleaned to

remove any oxides and contaminants prior to welding. Electropolishing is the ideal

preparation method.[1][4]

Laser Welding Techniques
Both pulsed and continuous wave (CW) lasers are employed for welding nitinol, with the choice

depending on the specific application.

Pulsed Wave (PW) Lasers (e.g., Nd:YAG): These are well-suited for spot welding and

creating precise joints with controlled cooling rates to minimize microfractures.[1][3]

Continuous Wave (CW) Lasers (e.g., Fiber Lasers): CW lasers provide a consistent energy

input, resulting in hermetically sealed welds with a small heat-affected zone.[3]

Quantitative Data on Laser Welding Parameters and
Weld Properties
The following tables summarize quantitative data from various studies on laser welding of

nitinol. It is important to note that a direct comparison between studies can be challenging due

to variations in base material properties, experimental setup, and measurement techniques.

Table 1: Pulsed Laser Welding Parameters and Mechanical Properties of Nitinol Welds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095232/
https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://www.researchgate.net/publication/335142567_Post_Weld_Heat_Treatment_of_NiTinol_Shape_Memory_Alloy_Using_Laser_Power_Source
https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://www.hznitinol.com/knowledge/can-nitinol-wire-be-welded-
https://www.kelloggsresearchlabs.com/2020/06/05/welding-nitinol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Laser
Type

Materi
al
Form

Laser
Power
(% of
Max)

Pulse
Durati
on
(ms)

Spot
Size
(mm)

Resulti
ng
Microh
ardnes
s (HV)

Tensile
Streng
th
(MPa)

Elonga
tion
(%)

Source
(s)

Nd:YAG
0.4 mm

wire
4% 0.4 0.1 282 - - [3]

Nd:YAG
0.4 mm

wire
12-14% 0.4 0.1 321 507 - [3]

Nd:YAG

0.15

mm

wire

0.25

kW

(peak)

4 - -

~1300

(base

metal

~1500)

~4

(base

metal

~13)

[7]

Table 2: Continuous Wave Laser Welding Parameters and Mechanical Properties of Nitinol

Welds
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Protocol 1: Pre-Weld Surface Preparation of Nitinol
Components

Mechanical Cleaning (if necessary): For surfaces with significant oxide layers, gently brush

the area to be welded with a fine stainless steel wire brush until a satin finish is achieved.

Solvent Cleaning: Thoroughly clean the surfaces with acetone or isopropyl alcohol using a

lint-free cloth to remove any grease, oils, or other organic contaminants.

Electropolishing (Recommended):

Prepare an appropriate electrolyte solution (specific to nitinol).

Use the nitinol component as the anode and a suitable cathode material.

Apply the recommended voltage and current density for a specified time to remove a thin

layer of surface material, resulting in a smooth and clean surface.

Final Rinse and Dry: Rinse the components with deionized water and dry them thoroughly,

preferably in an inert gas environment.

Storage: Store the cleaned components in an oxygen-free environment until welding to

prevent re-oxidation.[1]

Protocol 2: Laser Welding of Nitinol Wires (Overlap
Configuration)

Material: 0.44 mm superelastic nitinol wires.[2]

Fixture: Secure two 50 mm lengths of nitinol wire parallel to each other with a 10 mm overlap

on an x-y manipulator.[2]

Laser System: Utilize a quasi-continuous wave (QCW) fiber laser operating in continuous

mode.

Shielding: Provide argon shielding to the weld zone to prevent oxidation.[2]

Focusing: Focus the laser beam between the overlapped wires.
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Welding: Perform a seam weld along the length of the overlap.

Post-Weld Cooling: Continue the flow of shielding gas until the welded area has cooled and

is no longer glowing to prevent post-weld oxidation.[1]

Protocol 3: Post-Weld Characterization
A. Metallographic Analysis

Sectioning: Cut a cross-section of the welded joint using a low-speed diamond saw with

coolant to minimize deformation.

Mounting: Mount the sectioned sample in a suitable epoxy resin.

Grinding and Polishing:

Grind the sample with successively finer silicon carbide papers.

Polish the sample with diamond suspensions of decreasing particle size.

Final polishing can be done with a chemo-mechanical polish using a colloidal silica

suspension to remove any remaining surface deformation.[8]

Etching: Etch the polished surface with a suitable etchant (e.g., Kroll's reagent) to reveal the

microstructure of the weld nugget, HAZ, and base material.

Microscopy: Examine the microstructure using optical microscopy and scanning electron

microscopy (SEM) to identify phases, grain structure, and any defects.

B. Microhardness Testing

Sample Preparation: Use the metallographically prepared cross-section of the weld.

Testing: Perform Vickers microhardness tests across the weld joint, including the base

material, HAZ, and the fusion zone, using a low load to create indentations.

Analysis: Plot the microhardness profile across the weld to evaluate the hardness variations

in the different zones.[2][5]
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C. Tensile Testing

Sample Preparation: Prepare tensile test specimens from the welded nitinol components

according to relevant standards (e.g., ASTM F2516).

Testing Machine: Use a universal testing machine equipped with appropriate grips for the

sample geometry.

Procedure:

Mount the specimen in the grips.

Apply a uniaxial tensile load at a constant cross-head speed (e.g., 0.5 mm/min).[2]

Record the load and displacement until the specimen fractures.

Analysis: From the stress-strain curve, determine the ultimate tensile strength (UTS),

elongation at break, and observe the superelastic behavior.[2][9]

Post-Weld Heat Treatment (PWHT)
Post-weld heat treatment can be employed to modify the microstructure and improve the

mechanical properties of the welded joint.[6] A common approach involves annealing the

welded component at temperatures between 400°C and 550°C.[10] The specific temperature

and duration will depend on the desired final properties. For example, a PWHT protocol could

involve heating in a vacuum or inert gas furnace to a specific temperature, holding for a set

time, and then quenching in water or cooling in the furnace.[11] Another approach is to use the

laser to pass over the weld seam a second time at a lower power to anneal the joint.[6]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://discovery.ucl.ac.uk/id/eprint/1517871/1/ICBES2016.pdf
https://discovery.ucl.ac.uk/id/eprint/1517871/1/ICBES2016.pdf
https://www.mdpi.com/1996-1944/16/7/2543
https://www.researchgate.net/publication/335142567_Post_Weld_Heat_Treatment_of_NiTinol_Shape_Memory_Alloy_Using_Laser_Power_Source
http://faq.customtacticals.com/datasheets/nitinol.pdf
https://www.semanticscholar.org/paper/A-comparison-of-the-effect-of-different-heat-on-Kannan-Pegada/df0189f044fb93ec6e2f2378c9192e5cd7b36a0c
https://www.researchgate.net/publication/335142567_Post_Weld_Heat_Treatment_of_NiTinol_Shape_Memory_Alloy_Using_Laser_Power_Source
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-Welding

Welding Process

Post-Welding

Material Selection
(Nitinol Grade, Form)

Surface Preparation
(Cleaning, Electropolishing)

Parameter Selection
(Power, Speed, etc.)

Laser Welding
(Inert Atmosphere)

Post-Weld Heat Treatment
(Optional)

Characterization
(Mechanical, Microstructural)

Data Analysis &
Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for laser welding of nitinol components.
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Caption: Influence of key laser parameters on nitinol weld quality.
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Caption: Decision pathway for nitinol laser welding process selection.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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